Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate
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Overview
Description
Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is a complex organic compound with a molecular formula of C20H21FN2O5S . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoate ester, and a fluorobenzenesulfonyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Amidation: The amide bond is formed by reacting the sulfonylated piperidine with an appropriate amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate
- Methyl 2-[1-(4-bromobenzenesulfonyl)piperidine-4-amido]benzoate
- Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Uniqueness
Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where fluorine’s unique characteristics are advantageous.
Properties
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-28-20(25)17-4-2-3-5-18(17)22-19(24)14-10-12-23(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTUQPOLZPOSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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